Cas no 5324-13-0 (2,6-Dibromo-4-chlorophenol)

2,6-Dibromo-4-chlorophenol is a halogenated phenolic compound with applications in organic synthesis and as an intermediate in the production of specialty chemicals. Its structure, featuring bromine and chlorine substituents, enhances its reactivity and utility in electrophilic aromatic substitution reactions. This compound is valued for its stability and effectiveness as a precursor in agrochemical and pharmaceutical manufacturing. Its high purity and consistent quality make it suitable for research and industrial processes requiring precise bromination or chlorination steps. Proper handling is essential due to its potential toxicity and environmental impact. Storage under inert conditions is recommended to maintain stability.
2,6-Dibromo-4-chlorophenol structure
2,6-Dibromo-4-chlorophenol structure
Product name:2,6-Dibromo-4-chlorophenol
CAS No:5324-13-0
MF:C6H3Br2ClO
Molecular Weight:286.3484
MDL:MFCD00029751
CID:375543
PubChem ID:21394

2,6-Dibromo-4-chlorophenol 化学的及び物理的性質

名前と識別子

    • 2,6-Dibromo-4-chlorophenol
    • Phenol,2,6-dibromo-4-chloro-
    • 4-Chloro-2,6-dibromophenol
    • NSC 2863
    • Phenol, 2,6-dibromo-4-chloro-
    • Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI)
    • NSC2863
    • Phenol,6-dibromo-4-chloro-
    • 2,6-dibromo-4-chloro-phenol
    • CM11669
    • AS03491
    • LS11339
    • 2,6-bis(bromanyl)-4-chloranyl-phenol
    • AM808058
    • AK10
    • P4TC5SH22G
    • 2 pound not6-Dibromo-4-chlorophenol
    • AKOS015834869
    • NSC-2863
    • A829468
    • 5324-13-0
    • C6H3Br2ClO
    • DTXSID40201332
    • CS-0140472
    • AC-1525
    • MFCD00029751
    • EN300-1265459
    • SCHEMBL7119646
    • DS-3589
    • F0346-4985
    • MDL: MFCD00029751
    • インチ: 1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H
    • InChIKey: WYZQOLPTPZDTIF-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C(C([H])=C(C=1O[H])Br)Cl

計算された属性

  • 精确分子量: 283.82400
  • 同位素质量: 283.82392g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 110
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 密度みつど: 2.166±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 92 ºC (ethanol )
  • Boiling Point: 245.0±35.0 ºC (760 Torr),
  • フラッシュポイント: 102.0±25.9 ºC,
  • Solubility: 極微溶性(0.1 g/l)(25ºC)、
  • PSA: 20.23000
  • LogP: 3.57060

2,6-Dibromo-4-chlorophenol Security Information

2,6-Dibromo-4-chlorophenol 税関データ

  • 税関コード:2908199090
  • 税関データ:

    中国税関コード:

    2908199090

    概要:

    HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

2,6-Dibromo-4-chlorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y0984596-25g
2,6-Dibromo-4-chlorophenol
5324-13-0 95%
25g
$320 2024-08-02
Life Chemicals
F0346-4985-2.5g
2,6-dibromo-4-chlorophenol
5324-13-0 95%+
2.5g
$40.0 2023-09-07
eNovation Chemicals LLC
D211616-25g
2,6-dibromo-4-chlorophenol
5324-13-0 97%
25g
$1980 2024-05-24
Apollo Scientific
OR350143-1g
2,6-Dibromo-4-chlorophenol
5324-13-0 98%
1g
£41.00 2023-09-02
Enamine
EN300-1265459-2.5g
2,6-dibromo-4-chlorophenol
5324-13-0
2.5g
$1539.0 2023-07-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTSX0150-5G
2,6-dibromo-4-chlorophenol
5324-13-0 95%
5g
¥ 765.00 2023-04-13
eNovation Chemicals LLC
D959616-25g
2,6-DIBROMO-4-CHLOROPHENOL
5324-13-0 98%
25g
$100 2024-06-06
Life Chemicals
F0346-4985-0.5g
2,6-dibromo-4-chlorophenol
5324-13-0 95%+
0.5g
$19.0 2023-09-07
Chemenu
CM116982-25g
2,6-Dibromo-4-chlorophenol
5324-13-0 95+%
25g
$337 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NK710-250mg
2,6-Dibromo-4-chlorophenol
5324-13-0 98%
250mg
100CNY 2021-05-08

2,6-Dibromo-4-chlorophenol 合成方法

2,6-Dibromo-4-chlorophenol 関連文献

2,6-Dibromo-4-chlorophenolに関する追加情報

Chemical Profile of 2,6-Dibromo-4-chlorophenol (CAS No. 5324-13-0)

2,6-Dibromo-4-chlorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 5324-13-0, is a halogenated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromine and chlorine substituents on a phenolic ring, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 2,6-Dibromo-4-chlorophenol consists of a benzene ring substituted with two bromine atoms at the 2- and 6-positions and one chlorine atom at the 4-position. This specific arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of both bromine and chlorine atoms allows for selective modifications via cross-coupling reactions, nucleophilic substitutions, and other organic transformations, which are pivotal in drug discovery and material science applications.

In recent years, 2,6-Dibromo-4-chlorophenol has been extensively studied for its potential applications in medicinal chemistry. Its halogenated aromatic core is a common motif in many pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents. The compound’s ability to serve as a precursor for more complex molecules has made it a subject of interest in academic and industrial research labs.

One of the most compelling aspects of 2,6-Dibromo-4-chlorophenol is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity towards biological targets. For instance, studies have demonstrated its utility in synthesizing small-molecule inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors hold promise for treating chronic inflammatory diseases by modulating key signaling cascades.

The compound’s reactivity also makes it valuable in materials science, particularly in the synthesis of advanced polymers and conductive materials. The halogen atoms on the phenol ring facilitate polymerization reactions, leading to the formation of high-performance materials with applications in electronics and coatings. Additionally, the electronic properties of 2,6-Dibromo-4-chlorophenol contribute to its potential use in organic semiconductors and light-emitting diodes (OLEDs).

Recent advancements in synthetic methodologies have further expanded the utility of 2,6-Dibromo-4-chlorophenol. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups onto its aromatic core, opening up new avenues for molecular diversification. These methods have been particularly useful in generating libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery.

The pharmacological profile of 2,6-Dibromo-4-chlorophenol has been explored through both computational modeling and experimental studies. Virtual screening approaches have identified potential binding interactions between this compound and biological targets, suggesting its suitability for further optimization into lead compounds. Experimental validation through enzyme inhibition assays and cell-based assays has corroborated these findings, highlighting its therapeutic potential.

In addition to its pharmaceutical applications, 2,6-Dibromo-4-chlorophenol has shown promise in environmental chemistry. Its stability under various conditions makes it a candidate for use in disinfectants and antimicrobial agents. Furthermore, research into its degradation products has provided insights into the environmental fate of halogenated aromatic compounds, aiding in the development of sustainable chemical practices.

The synthesis of 2,6-Dibromo-4-chlorophenol typically involves bromination and chlorination reactions on a precursor phenol derivative. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing overall yields. Such improvements are crucial for scaling up production while maintaining cost-effectiveness and environmental compliance.

The safety profile of 2,6-Dibromo-4-chlorophenol is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety. Storage conditions should be controlled to prevent degradation or unintended reactions.

In conclusion,2,6-Dibromo-4-chlorophenol (CAS No. 5324-13-0) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features enable diverse applications in drug development、material science、and environmental chemistry。 Ongoing research continues to uncover new ways to harness its properties,making it an indispensable tool for scientists worldwide。

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